GLP-26

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

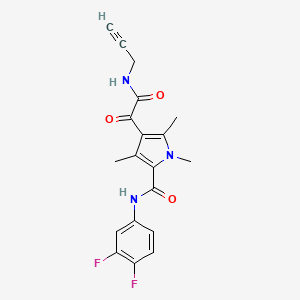

N-(3,4-difluorophenyl)-1,3,5-trimethyl-4-[2-oxo-2-(prop-2-ynylamino)acetyl]pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N3O3/c1-5-8-22-19(27)17(25)15-10(2)16(24(4)11(15)3)18(26)23-12-6-7-13(20)14(21)9-12/h1,6-7,9H,8H2,2-4H3,(H,22,27)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOFSIXYJGPNKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C(=O)C(=O)NCC#C)C)C)C(=O)NC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GLP-26: A Deep Dive into its Mechanism of Action in Hepatitis B Virus Replication

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of GLP-26, a novel glyoxamide derivative, in the replication of the Hepatitis B Virus (HBV). This compound has demonstrated potent antiviral activity in preclinical studies, positioning it as a promising candidate for the treatment of chronic HBV infection. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available data, experimental methodologies, and the molecular pathways affected by this compound.

Core Mechanism of Action: Capsid Assembly Modulation

This compound is a novel and potent capsid assembly modulator (CAM) that targets the HBV core protein (HBc), a critical component in the viral life cycle.[1][2] Unlike some other CAMs that lead to the formation of aberrant, non-capsid structures, this compound induces the formation of tight, intact capsid particles.[1] However, this process is dysregulated, leading to several downstream antiviral effects.

The primary mechanism of this compound involves binding to the HBV capsid and stabilizing the particles.[1] This stabilization results in the accumulation of these capsids within the cytoplasm of the infected hepatocyte.[1] This cytoplasmic sequestration is crucial as it disrupts a key step in the persistence of HBV infection: the recycling of mature relaxed circular DNA (rcDNA) to the nucleus to replenish the pool of covalently closed circular DNA (cccDNA).[1] cccDNA is the stable minichromosome of HBV in the nucleus of infected cells and serves as the template for the transcription of all viral RNAs. By preventing the nuclear transport of newly formed capsids containing rcDNA, this compound effectively curtails the maintenance of the cccDNA reservoir.[1]

This mode of action leads to a significant reduction in key viral markers, including HBV DNA, Hepatitis B e-antigen (HBeAg), and Hepatitis B surface antigen (HBsAg).[1][3] Notably, HBeAg is considered a biomarker for the presence and transcriptional activity of cccDNA.[1]

While direct studies on the interaction of this compound with the innate immune system are not extensively documented, it is known that the HBV core protein can modulate innate immune responses. By altering the structure and localization of the core protein, this compound could theoretically influence these interactions, a subject that warrants further investigation.

Quantitative Analysis of Antiviral Activity

The antiviral potency of this compound has been quantified in various preclinical models. The following tables summarize the key efficacy data.

| In Vitro Efficacy of this compound | |

| Cell Line | EC50 (µM) |

| HepAD38 | 0.003[1] |

| Primary Human Hepatocytes (PHH) | 0.04[1] |

| In Vitro Reduction of Viral Markers by this compound | |

| Marker | Reduction |

| cccDNA amplification | >1 log reduction[1] |

| cccDNA (at 1 µM) | >90%[4] |

| In Vivo Efficacy of this compound in HBV-Infected Humanized Mice | |

| Treatment | Mean Reduction in HBV DNA (log10) |

| This compound (60 mg/kg/day) | Not specified as monotherapy in provided results |

| This compound (60 mg/kg/day) + Entecavir (0.3 mg/kg/day) | 4[1] |

| Synergistic Effect of this compound with Entecavir (ETV) | |

| Parameter | Value |

| Combination Index (CI) in HepAD38 cells | 0.6[1] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and the workflow of key experiments.

Caption: Mechanism of action of this compound in inhibiting HBV replication.

Caption: Experimental workflow for evaluating the efficacy of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Antiviral Activity Assay in HepAD38 Cells

-

Objective: To determine the 50% effective concentration (EC50) of this compound for inhibiting HBV DNA replication.

-

Cell Line: HepAD38 cells, which are a tetracycline-inducible HBV expression cell line.

-

Protocol:

-

Seed HepAD38 cells in 96-well plates and culture until confluent.

-

Induce HBV replication by removing tetracycline from the culture medium.

-

Treat the cells with a serial dilution of this compound. A vehicle control (e.g., DMSO) should be included.

-

Incubate the cells for a defined period (e.g., 6-9 days), refreshing the medium and compound as required.

-

Collect the cell culture supernatant.

-

Isolate HBV DNA from the supernatant.

-

Quantify the amount of secreted HBV DNA using quantitative real-time PCR (qPCR).

-

Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

cccDNA Amplification and HBeAg Secretion Assay

-

Objective: To assess the effect of this compound on cccDNA amplification, using HBeAg secretion as a surrogate marker.

-

Cell Line: HepAD38 cells.

-

Protocol:

-

Culture HepAD38 cells in the absence of tetracycline to allow for HBV replication and cccDNA formation.

-

After a set period (e.g., 7-8 days), re-treat the cells with tetracycline to halt de novo synthesis of pregenomic RNA (pgRNA) from the integrated transgene.

-

Simultaneously, treat the cells with various concentrations of this compound.

-

Continue incubation, allowing for the formation of new cccDNA from the existing pool of rcDNA-containing capsids.

-

Collect the culture medium at specified time points.

-

Measure the concentration of secreted HBeAg in the medium using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

The reduction in HBeAg levels in this compound-treated cells compared to the vehicle control indicates an inhibition of cccDNA amplification/maintenance.

-

Thermal Shift Assay (TSA)

-

Objective: To evaluate the direct binding of this compound to the HBV capsid protein and its effect on capsid stability.

-

Materials: Recombinant HBV core protein (e.g., Cp149 dimers), a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange), and a real-time PCR instrument capable of performing a thermal melt.

-

Protocol:

-

Assemble HBV capsids from Cp149 dimers by adjusting pH and salt concentration.

-

Incubate the pre-formed capsids with this compound or a vehicle control.

-

Add the fluorescent dye to the capsid-compound mixture.

-

Subject the samples to a gradual temperature ramp in the real-time PCR instrument.

-

Monitor the fluorescence intensity as the temperature increases. As the capsid disassembles and the core protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melt curve. An increase in the Tm in the presence of this compound indicates that the compound binds to and stabilizes the capsid structure.

-

In Vivo Efficacy in a Humanized Mouse Model

-

Objective: To determine the in vivo antiviral activity of this compound alone or in combination with other antivirals.

-

Animal Model: Immunodeficient mice (e.g., uPA-SCID) with chimeric humanized livers, engrafted with primary human hepatocytes.

-

Protocol:

-

Infect the humanized mice with HBV.

-

Allow the infection to establish, monitoring serum levels of human albumin, HBV DNA, HBsAg, and HBeAg.

-

Once a stable infection is achieved (e.g., serum HBV DNA > 10^6 copies/mL), randomize the mice into treatment groups: vehicle control, this compound alone (e.g., 60 mg/kg/day), entecavir alone (e.g., 0.3 mg/kg/day), and this compound in combination with entecavir.

-

Administer the treatments orally once daily for a specified duration (e.g., 10 weeks).

-

Collect blood samples regularly throughout the treatment period and a post-treatment follow-up period.

-

Quantify serum levels of HBV DNA, HBsAg, and HBeAg using qPCR and ELISA, respectively.

-

Assess the reduction in viral markers in the treatment groups compared to the vehicle control to determine in vivo efficacy.

-

Transmission Electron Microscopy (TEM) of Capsid Morphology

-

Objective: To visualize the effect of this compound on the morphology of HBV capsids.

-

Materials: Recombinant HBV core protein (Cp149 dimers), this compound, and equipment for negative-stain TEM.

-

Protocol:

-

Co-assembly: Incubate Cp149 dimers with this compound (e.g., 25 µM) or a vehicle control. Initiate capsid assembly by adding a high concentration of salt.

-

Post-assembly: Treat pre-formed HBV capsids with this compound or a vehicle control.

-

Apply the samples to a carbon-coated grid.

-

Stain the samples with a heavy metal salt solution (e.g., uranyl acetate).

-

Visualize the samples using a transmission electron microscope.

-

Compare the morphology of the capsids formed in the presence of this compound to the regular icosahedral structures observed in the control samples.

-

Confocal Microscopy for Core Protein Localization

-

Objective: To determine the subcellular localization of HBV core protein in response to this compound treatment.

-

Cell Line: HepAD38 cells.

-

Protocol:

-

Seed HepAD38 cells on coverslips.

-

Treat the cells with this compound (e.g., 1 µM) or a vehicle control for a specified time (e.g., 24-48 hours).

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking agent (e.g., bovine serum albumin).

-

Incubate the cells with a primary antibody specific for the HBV core protein.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Stain the cell nuclei with a nuclear stain (e.g., DAPI).

-

Mount the coverslips on microscope slides and visualize the cells using a confocal microscope.

-

Analyze the images to determine the distribution of the core protein (cytoplasmic, nuclear, or both) in treated versus control cells.

-

Conclusion

This compound represents a significant advancement in the development of capsid assembly modulators for the treatment of chronic HBV. Its unique mechanism of action, which involves the stabilization of capsid particles and their accumulation in the cytoplasm, leads to a potent inhibition of cccDNA maintenance. The robust antiviral activity observed in both in vitro and in vivo models, particularly in combination with existing nucleoside analogs like entecavir, underscores its potential as a component of a curative therapy for HBV. The detailed protocols provided herein serve as a resource for the scientific community to further investigate and build upon these promising findings.

References

- 1. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a Novel Capsid Assembly Modulator for the Treatment of Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatitis B Virus Virions Produced Under Nucleos(t)ide Analogue Treatment Are Mainly Not Infectious Because of Irreversible DNA Chain Termination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling GLP-26: A Technical Guide to a Novel Hepatitis B Virus Capsid Assembly Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GLP-26, a novel, potent glyoxamide derivative that acts as a Hepatitis B Virus (HBV) capsid assembly modulator (CAM). This document details its chemical structure, mechanism of action, and key experimental data, offering valuable insights for researchers and professionals in the field of antiviral drug development.

Chemical Structure and Properties of this compound

This compound is a small molecule inhibitor with a glyoxamidopyrrole backbone.[1] Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₇F₂N₃O₃ | [2] |

| Molecular Weight | 373.35 g/mol | [2] |

| Canonical SMILES | O=C(C1=C(C)C(C(C(NCC#C)=O)=O)=C(C)N1C)NC2=CC=C(F)C(F)=C2 | [2] |

| CAS Number | 2133017-36-2 | [2] |

Mechanism of Action: Disrupting HBV Capsid Assembly

This compound exerts its antiviral activity by modulating the assembly of the HBV nucleocapsid.[3] It binds to the HAP pocket at the inter-dimer interface of the HBV core protein (Cp).[1] This interaction disrupts the normal process of capsid formation, leading to the formation of aberrant, non-functional capsids.[1] Ultimately, this compound's mechanism of action involves the disruption of pre-genomic RNA (pgRNA) encapsidation, disassembly of the nucleocapsid, and a reduction in the pool of covalently closed circular DNA (cccDNA), the stable viral minichromosome responsible for HBV persistence.[2][4][5]

Figure 1. Signaling pathway of this compound's mechanism of action in an infected hepatocyte.

In Vitro Antiviral Activity and Efficacy

This compound has demonstrated potent anti-HBV activity in various in vitro models. Key quantitative data are summarized below.

| Assay System | Parameter | Value | Reference |

| HepAD38 cells (HBV DNA replication) | IC₅₀ | 3 nM | [2][4][5][6] |

| HepAD38 cells (HBeAg secretion) | EC₅₀ | 3 nM | [3] |

| Primary Human Hepatocytes (PHH) | EC₅₀ | 40 nM | [3] |

| HepNTCP-DL cells (secreted HBeAg) | EC₅₀ | 0.7 µM | [2][4][6] |

| cccDNA Reduction (at 1 µM) | % Reduction | >90% | [2][4][5] |

| Selectivity Index (SI) in HepG2 cells | Value | >33,333 | [3] |

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in animal models have confirmed the in vivo efficacy and favorable pharmacokinetic profile of this compound.

Efficacy in a Humanized Mouse Model

In an HBV-infected humanized mouse model, this compound demonstrated significant antiviral effects, both as a monotherapy and in combination with the nucleoside analog Entecavir (ETV).[3]

| Treatment Group (10 weeks) | Change in Serum HBV DNA (log₁₀) | Reference |

| Untreated | >1 increase | [3] |

| This compound (60 mg/kg/day) | 2.3 - 3 decrease | [7] |

| This compound + ETV (0.3 mg/kg/day) | 4.6 decrease | [7] |

Notably, combination therapy led to a sustained reduction in HBeAg and HBsAg levels for up to 12 weeks after treatment cessation.[3]

Pharmacokinetic Profile in Cynomolgus Monkeys

| Parameter | Value | Reference |

| Oral Bioavailability | 34% | [8] |

| Mean Peak Plasma Concentration (Cmax) | 380.7 ng/mL | [8] |

| Time to Peak Plasma Concentration (Tmax) | 0.67 hours | [8] |

| Mean Terminal Elimination Half-life | 2.4 hours | [8] |

| Plasma Protein Binding | 86.7% | [8] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature. For detailed protocols, including reagent concentrations and specific instrument settings, please refer to the supplemental materials of the cited publications.

In Vitro Antiviral and Cytotoxicity Assays

Figure 2. Generalized workflow for in vitro antiviral and cytotoxicity assays.

Cell Lines:

-

HepAD38: A stable human hepatoblastoma cell line that replicates HBV under the control of a tetracycline-off promoter. Used for assessing inhibition of HBV DNA replication and HBeAg secretion.[3]

-

Primary Human Hepatocytes (PHH): Used for evaluating antiviral activity in a more physiologically relevant system.[3]

-

HepG2 and other cell lines: Used to determine the cytotoxicity profile and selectivity index of the compound.[3]

Endpoints:

-

HBV DNA levels: Quantified from the cell culture supernatant using quantitative polymerase chain reaction (qPCR).[3]

-

HBeAg levels: Measured from the supernatant using an enzyme-linked immunosorbent assay (ELISA).[3]

-

Cell Viability: Assessed using standard colorimetric assays to determine the 50% cytotoxic concentration (CC₅₀).[3]

cccDNA Amplification Assay

This assay utilizes the tetracycline-regulated system in HepAD38 cells to specifically measure the effect of the compound on the amplification of the cccDNA pool.[3]

Methodology:

-

HBV replication is induced in HepAD38 cells by removing tetracycline from the culture medium.

-

Cells are treated with the test compound (this compound).

-

Tetracycline is then re-introduced to halt the synthesis of new pgRNA from the integrated HBV DNA.

-

After a period of time, HBeAg production, which is dependent on the existing cccDNA, is measured as a surrogate marker for the cccDNA levels.[3]

In Vivo Efficacy in Humanized Mouse Model

Animal Model:

-

BRGS-uPA mice with chimeric humanized livers (HUHEP mice) are infected with HBV.[3]

Treatment Regimen:

-

Mice with established HBV infection (serum HBV DNA > 10⁶ copies/ml) are treated daily via oral administration with this compound, ETV, a combination of both, or a vehicle control for a specified duration (e.g., 10 weeks).[3]

Monitoring:

-

Serum levels of human albumin, HBV DNA, HBsAg, and HBeAg are monitored at regular intervals during and after the treatment period.[3]

Synthesis and Characterization

The synthesis and detailed characterization of this compound have been described in the literature. The purity of the compound, typically greater than 95%, is confirmed using analytical techniques such as ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and High-Pressure Liquid Chromatography (HPLC).[3]

Conclusion

This compound is a potent and selective HBV capsid assembly modulator with a novel mechanism of action. Its ability to disrupt capsid formation, reduce cccDNA levels, and demonstrate significant in vivo efficacy, particularly in combination with existing therapies, highlights its potential as a promising candidate for further preclinical and clinical development in the pursuit of a functional cure for chronic Hepatitis B. The favorable pharmacokinetic profile further supports its potential as an orally bioavailable therapeutic agent.

References

- 1. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. adooq.com [adooq.com]

- 6. abmole.com [abmole.com]

- 7. mdpi.com [mdpi.com]

- 8. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

GLP-26: A Novel Glyoxamide Derivative as a Potent Hepatitis B Virus Capsid Assembly Modulator

An In-Depth Technical Guide on the Discovery, Synthesis, and Antiviral Characterization of GLP-26

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and antiviral properties of this compound, a novel glyoxamide derivative identified as a potent Hepatitis B Virus (HBV) capsid assembly modulator (CAM). This compound demonstrates significant promise as a therapeutic agent against chronic HBV infection, exhibiting nanomolar efficacy in vitro and a favorable preclinical profile.

Introduction and Discovery

Hepatitis B virus infection remains a significant global health challenge, with chronic carriers at high risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1] The persistence of HBV is primarily due to the stability of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as the transcriptional template for viral replication.[2] Current antiviral therapies, such as nucleos(t)ide analogs, can suppress viral replication but rarely lead to a functional cure, necessitating long-term treatment.[3]

The HBV capsid plays a crucial role in multiple stages of the viral lifecycle, including the encapsidation of pregenomic RNA (pgRNA), reverse transcription, and the transport of the viral genome to the nucleus to replenish the cccDNA pool.[4] This makes the capsid an attractive target for novel antiviral therapies. This compound emerged from chemical optimization of early sulfamoylbenzamide (SBA) derivatives and was identified as a novel CAM with a unique glyoxamidopyrrolo backbone.[5] It acts by altering HBV nucleocapsid assembly, thereby preventing viral DNA replication.[2][6]

Mechanism of Action

This compound is classified as a Class II capsid assembly modulator (CAM-E), which induces the formation of normal-sized capsids that are empty and devoid of the viral genome.[7] Its mechanism of action involves binding to the core protein dimers, which alters the kinetics and thermodynamics of capsid assembly.[7] This leads to several downstream antiviral effects:

-

Disruption of pgRNA Encapsidation: By modulating capsid assembly, this compound prevents the encapsidation of pgRNA, a critical step for viral replication.[8][9]

-

Inhibition of cccDNA Amplification: this compound's interference with the capsid's function in transporting the viral genome to the nucleus leads to a reduction in the replenishment and overall levels of cccDNA.[2][5]

-

Reduction of Viral Antigens: Treatment with this compound has been shown to decrease the secretion of Hepatitis B e-antigen (HBeAg) and Hepatitis B surface antigen (HBsAg), which are key biomarkers of HBV infection and cccDNA activity.[3][5]

The proposed mechanism of action of this compound is depicted in the following signaling pathway diagram:

Figure 1: Proposed mechanism of action of this compound in the HBV replication cycle.

Synthesis of this compound

The synthesis and characterization of this compound have been described, with the compound having a purity of over 95% as determined by 1H, 13C, 19F nuclear magnetic resonance (NMR) and high-pressure liquid chromatography (HPLC) analysis.[5][7] While a detailed step-by-step synthesis protocol is often found in supplementary materials of publications, the general synthesis of related glyoxamide derivatives has been reported.[5]

In Vitro Antiviral Activity and Cytotoxicity

This compound exhibits potent antiviral activity against HBV in various in vitro systems. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values are summarized below.

| Cell Line | Assay | Parameter | This compound | Reference |

| HepAD38 | HBV DNA Reduction | EC50 | 0.003 µM | [5] |

| HepAD38 | HBeAg Secretion | EC50 | 0.003 µM | [5] |

| Primary Human Hepatocytes (PHH) | HBV DNA Reduction | EC50 | 0.04 µM | [5] |

| HepG2 | Cytotoxicity | CC50 | >100 µM | [5] |

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound.

The high selectivity index (SI >33,333 in HepG2 cells) underscores the compound's potent and specific anti-HBV activity with low cellular toxicity.[5]

In Vivo Efficacy and Pharmacokinetics

The in vivo efficacy of this compound has been evaluated in humanized mouse models of HBV infection.

| Animal Model | Treatment | Dosage | Outcome | Reference |

| Humanized Mice | This compound + Entecavir | 60 mg/kg/day (this compound) | Sustained viral load reduction up to 12 weeks post-treatment | [2][5] |

| Nude Mice (AD38 xenografts) | This compound | Not specified | 2.3-3 log10 reduction in HBV titers | [10][11] |

| Nude Mice (AD38 xenografts) | This compound + Entecavir | Not specified | 4.6-fold reduction in HBV log10 titers | [10][11] |

Table 2: In Vivo Efficacy of this compound.

Pharmacokinetic studies in cynomolgus monkeys have demonstrated favorable properties for this compound.

| Species | Route | Dose | Bioavailability | Cmax | Tmax | t1/2 | Reference |

| Cynomolgus Monkey | IV | 1 mg/kg | - | - | - | - | [11][12] |

| Cynomolgus Monkey | PO | 5 mg/kg | 34% | 380.7 ng/mL | 0.67 h | 2.4 h | [11][12] |

Table 3: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys.

Experimental Protocols

In Vitro Antiviral Activity Assay (HepAD38 Cells)

The antiviral activity of this compound is commonly assessed in the HepAD38 cell line, which contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter.

Figure 2: General workflow for in vitro antiviral activity assessment of this compound.

-

Cell Culture: HepAD38 cells are maintained in appropriate media. For the assay, cells are seeded in multi-well plates.

-

Induction of HBV Replication: HBV replication is induced by removing tetracycline from the culture medium.

-

Compound Treatment: Cells are treated with various concentrations of this compound.

-

Sample Collection: After the treatment period, the cell culture supernatant is collected to measure secreted HBV DNA and HBeAg. Intracellular DNA is extracted to quantify cccDNA levels.

-

Quantification: Secreted HBV DNA and intracellular cccDNA are quantified using real-time quantitative PCR (RT-qPCR). HBeAg levels are measured by enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay

The cytotoxicity of this compound is determined in cell lines such as HepG2 using standard methods like the MTT or MTS assay, which measure cell viability.

In Vivo Efficacy in Humanized Mouse Model

-

Animal Model: Immunodeficient mice are transplanted with human hepatocytes to create a model susceptible to HBV infection.

-

HBV Infection: The humanized mice are infected with HBV.

-

Treatment: Once chronic infection is established, mice are treated with this compound, either alone or in combination with other antivirals like entecavir, via oral gavage.

-

Monitoring: Serum HBV DNA, HBsAg, and HBeAg levels are monitored at regular intervals during and after the treatment period.

-

Analysis: The reduction in viral markers is compared between treated and control groups to determine the in vivo efficacy.

Conclusion

This compound is a promising novel antiviral compound for the treatment of chronic hepatitis B. Its unique mechanism of action as a capsid assembly modulator, potent in vitro antiviral activity at nanomolar concentrations, and favorable in vivo efficacy and pharmacokinetic profiles make it a strong candidate for further clinical development. The synergistic effect observed with nucleos(t)ide analogs like entecavir suggests that this compound could be a valuable component of future combination therapies aimed at achieving a functional cure for HBV.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. journals.asm.org [journals.asm.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. adooq.com [adooq.com]

- 10. researchgate.net [researchgate.net]

- 11. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Impact of GLP-26 on Hepatitis B Virus Capsid Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic carriers at high risk for developing severe liver diseases, including cirrhosis and hepatocellular carcinoma. Current antiviral therapies, primarily nucleoside/nucleotide analogs and interferons, can suppress viral replication but rarely lead to a functional cure due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. The HBV capsid, a critical component of the viral life cycle, has emerged as a promising therapeutic target. Capsid assembly modulators (CAMs) are a class of small molecules that interfere with the proper formation of the viral capsid, thereby disrupting multiple stages of the viral life cycle. This technical guide provides an in-depth overview of the mechanism of action of GLP-26, a novel and potent glyoxamide derivative that functions as an HBV capsid assembly modulator. We will delve into its effects on HBV capsid assembly, present quantitative data on its antiviral activity, and provide detailed experimental protocols for key assays used in its evaluation.

Mechanism of Action of this compound

This compound is a novel capsid assembly modulator that exhibits potent anti-HBV activity by disrupting the normal process of viral nucleocapsid formation.[1] Its primary mechanism involves binding to the HBV core protein (HBc) dimers, which are the building blocks of the capsid. This interaction alters the kinetics and thermodynamics of capsid assembly, leading to the formation of aberrant, non-functional capsids.

Unlike a normal infection where the pregenomic RNA (pgRNA) is encapsidated to form a replication-competent nucleocapsid, this compound induces the formation of smaller, misshapen, and unstable capsid-like structures.[2] These aberrant capsids are unable to properly package the viral pgRNA, a crucial step for reverse transcription and the production of new viral DNA. Consequently, the encapsidation of pgRNA is disrupted, leading to a significant reduction in the production of new infectious virus particles.[3]

Furthermore, the formation of these defective capsids may also interfere with the intracellular trafficking of nucleocapsids and the establishment and maintenance of the cccDNA pool in the nucleus. By preventing the proper assembly and transport of capsids, this compound likely hinders the recycling of newly synthesized relaxed circular DNA (rcDNA) back to the nucleus for cccDNA formation, contributing to a reduction in cccDNA levels over time.[4][5]

Caption: Mechanism of action of this compound on HBV capsid assembly.

Quantitative Data

The antiviral activity of this compound has been evaluated in various in vitro systems. The following table summarizes the key quantitative data.

| Assay System | Parameter | Value | Reference |

| HepAD38 Cells | EC50 (HBV DNA) | 3 nM | [3] |

| HepAD38 Cells | EC90 (HBV DNA) | 30 nM | |

| HepAD38 Cells | CC50 (Cytotoxicity) | > 100 µM | [4] |

| Primary Human Hepatocytes | EC50 (HBV DNA) | 40 nM | [4] |

| HepAD38 Cells | EC50 (HBeAg) | 3 nM | [4] |

| In vitro cccDNA reduction | at 1 µM | > 90% reduction | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on HBV capsid assembly.

Fluorescent Thermal Shift Assay for Capsid Stability

This assay measures the thermal stability of HBV capsids in the presence and absence of this compound. Binding of this compound to the capsid is expected to increase its melting temperature (Tm).

Materials:

-

Recombinant HBV core protein (Cp149) dimers

-

Assembly buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl

-

This compound stock solution in DMSO

-

SYPRO Orange Protein Gel Stain (5000x stock in DMSO)

-

Real-time PCR instrument with a melt curve analysis module

Procedure:

-

Capsid Assembly:

-

Dilute Cp149 dimers to a final concentration of 10 µM in assembly buffer.

-

Induce capsid assembly by increasing the NaCl concentration to 500 mM and incubating at 4°C overnight.

-

-

Assay Preparation:

-

Prepare a 50x working solution of SYPRO Orange dye by diluting the 5000x stock in DI water.

-

In a 96-well PCR plate, prepare triplicate reactions for each condition (e.g., vehicle control, different concentrations of this compound).

-

For each 25 µL reaction, add:

-

10 µL of assembled capsids (final concentration ~4 µM)

-

2.5 µL of 50x SYPRO Orange (final concentration 5x)

-

Varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or DMSO vehicle control.

-

Adjust the final volume to 25 µL with assembly buffer.

-

-

-

Thermal Shift Analysis:

-

Seal the PCR plate and centrifuge briefly.

-

Place the plate in the real-time PCR instrument.

-

Set the instrument to acquire fluorescence data on the appropriate channel for SYPRO Orange (e.g., FRET or ROX).

-

Program the thermal cycler with the following parameters:

-

Hold at 25°C for 1 minute.

-

Increase the temperature from 25°C to 95°C with a ramp rate of 0.5°C per minute.

-

Acquire fluorescence readings at each 0.5°C increment.

-

-

-

Data Analysis:

-

Plot the negative first derivative of fluorescence with respect to temperature (-dF/dT).

-

The peak of this curve represents the melting temperature (Tm) of the capsid.

-

Compare the Tm values of this compound-treated samples to the vehicle control to determine the extent of capsid stabilization.

-

Antiviral Activity in HepAD38 Cells

The HepAD38 cell line is a stable tetracycline-inducible HBV expression system that is widely used for screening anti-HBV compounds.

Materials:

-

HepAD38 cells

-

DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and G418.

-

Tetracycline-free FBS

-

This compound stock solution in DMSO

-

DNA extraction kit for cell culture supernatants

-

qPCR master mix, primers, and probe for HBV DNA quantification

Procedure:

-

Cell Seeding and Induction:

-

Seed HepAD38 cells in a 96-well plate at a density of 2.5 x 10^4 cells per well.

-

Culture the cells in medium containing tetracycline (1 µg/mL) for 24 hours.

-

To induce HBV replication, wash the cells with PBS and replace the medium with fresh medium lacking tetracycline.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the compound dilutions to the cells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., lamivudine).

-

Incubate the cells for 7 days.

-

-

Supernatant Collection and DNA Extraction:

-

After 7 days, collect the cell culture supernatant.

-

Extract HBV DNA from a 100 µL aliquot of the supernatant using a commercial viral DNA extraction kit according to the manufacturer's protocol. Elute the DNA in 50 µL of elution buffer.

-

-

HBV DNA Quantification by qPCR:

-

Prepare a qPCR master mix containing primers and a TaqMan probe specific for a conserved region of the HBV genome.

-

Example Primer/Probe Set:

-

Forward Primer: 5'-CCT-GGY-TAT-CGY-TGG-ATG-TGT-3'

-

Reverse Primer: 5'-GGA-CAK-ACG-GGC-AAC-ATA-CCT-3'

-

-

Add 5 µL of the extracted DNA to 15 µL of the qPCR master mix.

-

Perform qPCR with the following cycling conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

-

Data Analysis:

-

Generate a standard curve using a plasmid containing the HBV target sequence.

-

Quantify the HBV DNA copies in each sample.

-

Calculate the EC50 (the concentration of this compound that inhibits HBV DNA replication by 50%) using a dose-response curve fitting software.

-

cccDNA Quantification in HBV-infected HepG2-NTCP Cells

This protocol describes the quantification of HBV cccDNA in HepG2-NTCP cells, a cell line that expresses the HBV entry receptor and is susceptible to infection.

Materials:

-

HepG2-NTCP cells

-

HBV inoculum (e.g., from HepAD38 cell supernatant)

-

PEG 8000

-

This compound stock solution in DMSO

-

Cell lysis buffer (e.g., Hirt lysis buffer)

-

Plasmid-safe ATP-dependent DNase (PSD)

-

qPCR master mix, primers, and probe for cccDNA quantification

Procedure:

-

Cell Infection and Treatment:

-

Seed HepG2-NTCP cells in a 24-well plate.

-

Infect the cells with HBV inoculum in the presence of 4% PEG 8000 for 16-24 hours.

-

Wash the cells extensively with PBS to remove the inoculum.

-

Treat the infected cells with different concentrations of this compound for 7-9 days, changing the medium and compound every 2-3 days.

-

-

Hirt DNA Extraction:

-

Lyse the cells with Hirt lysis buffer (0.6% SDS, 10 mM EDTA, 10 mM Tris-HCl pH 7.5).

-

Add NaCl to a final concentration of 1 M and incubate overnight at 4°C to precipitate high molecular weight DNA.

-

Centrifuge to pellet the chromosomal DNA and proteins. The supernatant contains the cccDNA.

-

Purify the DNA from the supernatant by phenol-chloroform extraction and ethanol precipitation.

-

-

Nuclease Digestion:

-

Resuspend the DNA pellet in nuclease digestion buffer.

-

Treat the DNA with Plasmid-Safe ATP-dependent DNase (PSD) to digest any remaining linear and relaxed circular HBV DNA, while leaving the cccDNA intact.

-

Inactivate the nuclease according to the manufacturer's protocol.

-

-

cccDNA Quantification by qPCR:

-

Use a primer set that specifically amplifies the gap region of the rcDNA, thus preferentially amplifying cccDNA.

-

Perform qPCR as described in the previous protocol.

-

Normalize the cccDNA copy number to the cell number by quantifying a housekeeping gene (e.g., RNase P) from the same DNA sample.

-

-

Data Analysis:

-

Calculate the cccDNA copies per cell for each treatment condition.

-

Determine the dose-dependent effect of this compound on cccDNA levels.

-

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising new class of HBV therapeutics that directly targets the viral capsid. Its mechanism of action, centered on the misdirection of capsid assembly, leads to a potent inhibition of multiple key steps in the viral life cycle, including pgRNA encapsidation and potentially cccDNA replenishment. The quantitative data demonstrate its high potency and selectivity. The detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation of this compound and other capsid assembly modulators. Further investigation into the long-term effects of this compound on cccDNA stability and its potential for combination therapy will be crucial in advancing this compound towards clinical development as a component of a functional cure for chronic hepatitis B.

References

- 1. A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bitesizebio.com [bitesizebio.com]

- 4. genomica.uaslp.mx [genomica.uaslp.mx]

- 5. A plate-based high-throughput assay for virus stability and vaccine formulation - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile and Characterization of GLP-26: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical profile of GLP-26, a novel glyoxamide derivative identified as a potent Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM). The data herein summarizes its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and safety profile, supporting its potential for further preclinical development as a therapeutic agent for chronic HBV infection.

Mechanism of Action

This compound is a Class II Capsid Assembly Modulator that targets the HBV core protein.[1] Its primary mechanism involves binding to the core protein dimers, which leads to the formation of a smaller number of tight, firm capsid particles.[1] This aberrant assembly disrupts several critical steps in the HBV lifecycle:

-

Inhibition of pgRNA Encapsidation: By inducing incorrect capsid morphology, this compound prevents the proper packaging of pre-genomic RNA (pgRNA), a crucial step for viral replication.[2][3]

-

Nucleocapsid Disassembly: The resulting unstable capsids are prone to disassembly.[2][3]

-

Reduction of cccDNA Pools: this compound disrupts the recycling of mature relaxed circular DNA (rcDNA) to the nucleus for the formation of new covalently closed circular DNA (cccDNA), the stable viral minichromosome responsible for viral persistence.[2][4] This leads to a reduction in the cccDNA pool.[2][4]

Caption: Mechanism of action of this compound on the HBV replication cycle.

In Vitro Efficacy

This compound demonstrates potent antiviral activity against HBV in various cell-based assays.

| Cell Line | Parameter | EC50 | Selectivity Index (SI) | Reference |

| HepAD38 | HBV DNA Replication | 3 nM | >33,333 (vs. HepG2) | [2][4] |

| HepAD38 | HBeAg Secretion | 3 nM | - | [4] |

| Primary Human Hepatocytes (PHH) | HBV DNA Replication | 40 nM | - | [4] |

| HepNTCP-DL | HBeAg Secretion | 0.7 µM | - | [2] |

-

cccDNA Reduction: In HepAD38 cells, this compound reduced cccDNA amplification by over 90% at a concentration of 1 µM.[2][3]

-

Synergistic Activity: this compound exhibits synergistic antiviral activity when combined with the nucleoside analog entecavir (ETV) in HepAD38 cells, with a combination index (CI) of 0.6.[4]

-

Toxicity: No cytotoxicity was observed in HepG2 cells and other cell types at concentrations up to 100 µM.[4] Additionally, no mitochondrial toxicity or increase in lactic acid production was seen at concentrations up to 50 µM and 25 µM, respectively.[4]

In Vivo Efficacy

The antiviral activity of this compound has been confirmed in mouse models of HBV infection.

| Animal Model | Treatment | Dosage | Duration | Outcome | Reference |

| HBV Nude Mouse (AD38 xenografts) | This compound Monotherapy | Not specified | 45 days | 2.3–3 log10 reduction in HBV titers vs. placebo | [5][6] |

| HBV Nude Mouse (AD38 xenografts) | This compound + Entecavir | Not specified | 45 days | 4.6-fold log10 reduction in HBV titers vs. placebo | [5][6] |

| Humanized Mouse (BRGS-uPA) | This compound Monotherapy | 60 mg/kg/day (oral) | 10 weeks | Decrease in HBV DNA, HBsAg, and HBeAg levels | [4] |

| Humanized Mouse (BRGS-uPA) | This compound + Entecavir | This compound: 60 mg/kg/day (oral)ETV: 0.3 mg/kg/day (oral) | 10 weeks | Mean -4 log10 reduction in HBV DNA; sustained response for up to 12 weeks post-treatment | [4] |

Pharmacokinetics

Pharmacokinetic studies have been conducted in mice and cynomolgus monkeys, demonstrating favorable properties for oral administration.

| Route of Administration | Dose | AUC (0-7h) (ng·h/mL) | t½ | Oral Bioavailability (%) | Reference |

| Intravenous (IV) | 15 mg/kg | 1,306 | 1.5 h | - | [4] |

| Oral (PO) | 30 mg/kg | 1,587 | >6 h | 61% | [4][5] |

| Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUCtotal (h·ng/mL) | t½ (h) | Oral Bioavailability (%) | Reference |

| Intravenous (IV) | 1 mg/kg | - | - | 986.6 ± 316.5 | 0.77 ± 0.23 | - | [5] |

| Oral (PO) | 5 mg/kg | 380.7 | 0.67 | 1660 ± 530 | 2.44 ± 0.57 | 33.6% | [5][6] |

| Species | Plasma Stability (t½) | Liver Microsome Stability (t½) | Plasma Protein Binding (%) | Reference |

| Human | >24 h | 7.6 h | 89.5% | [4][5] |

| Mouse | >24 h | 71 min | - | [4] |

| Rat | ~8.5 h | - | - | [4] |

| Dog | >24 h | - | - | [4] |

| Cynomolgus Monkey | - | - | 86.7% | [5][6] |

Safety and Toxicology

Preclinical safety assessments indicate a favorable profile for this compound.

-

In Vitro: As mentioned, this compound did not exhibit toxicity in human hepatoma cell lines or other relevant cell types at concentrations significantly above its effective dose.[4]

-

Cardiotoxicity: this compound demonstrated a favorable toxicity profile with no apparent impact on the function of primary human cardiomyocytes at concentrations up to 10 µM.[5][6][7]

-

In Vivo: this compound was safely administered to humanized mice at 60 mg/kg per day for 10 weeks.[5]

Experimental Protocols

This protocol outlines the general steps for determining the in vitro efficacy of this compound.

Caption: General workflow for in vitro anti-HBV activity assessment.

Detailed Steps:

-

Cell Culture: HepAD38 cells, which are stably transfected with a tetracycline-repressible HBV genome, are cultured under standard conditions.

-

Treatment: Cells are treated with a range of concentrations of this compound.

-

HBV DNA Measurement: After incubation, the supernatant is treated with DNase to remove extracellular DNA. Viral capsids are then lysed, and the released HBV DNA is quantified by real-time quantitative PCR (qPCR).

-

HBeAg Measurement: The concentration of Hepatitis B e-antigen (HBeAg) in the supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

Toxicity Assay: Cell viability is assessed in parallel using a standard method such as the MTS assay to determine the 50% cytotoxic concentration (CC50).

This protocol provides an overview of the in vivo pharmacokinetic evaluation.

Caption: Workflow for pharmacokinetic studies in cynomolgus monkeys.

Detailed Steps:

-

Animals: Male cynomolgus monkeys are used for the study.

-

Dosing: A single dose of this compound is administered either intravenously (1 mg/kg) or orally (5 mg/kg).[5][6]

-

Sample Collection: Blood samples are collected at various time points post-administration.

-

Bioanalysis: The concentration of this compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time profiles using non-compartmental analysis.

Conclusion

This compound is a potent HBV capsid assembly modulator with a favorable preclinical profile. It demonstrates single-digit nanomolar efficacy in vitro, significant viral load reduction in vivo (particularly in combination with entecavir), and desirable pharmacokinetic properties including good oral bioavailability in multiple species.[4][5] Its mechanism of action, which targets capsid assembly and reduces the cccDNA pool, represents a promising strategy for achieving a functional cure for chronic HBV. The compound's high selectivity and favorable safety profile warrant its continued investigation and development as a next-generation anti-HBV therapeutic.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adooq.com [adooq.com]

- 4. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Architecture of Efficacy: A Deep Dive into GLP-2 Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide hormone with potent intestinotrophic effects, making it a key therapeutic target for conditions like short bowel syndrome and other gastrointestinal disorders.[1][2] Native GLP-2, however, is rapidly inactivated by the enzyme dipeptidyl peptidase-IV (DPP-IV), which cleaves the N-terminal alanine residue.[3][4] This inherent instability has driven extensive structure-activity relationship (SAR) studies to develop degradation-resistant, potent, and selective GLP-2 receptor (GLP-2R) agonists. This technical guide synthesizes key findings in the field, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

Core Structure-Activity Relationship Insights

The quest for potent and stable GLP-2 analogs has revealed critical roles for specific amino acid residues in receptor binding, activation, and susceptibility to degradation.

The Crucial N-Terminus: Position 2 Modifications

The N-terminus of GLP-2 is a primary focus for SAR studies due to its susceptibility to DPP-IV cleavage between Ala2 and Asp3.[3][4] Modifications at position 2 have yielded significant improvements in pharmacokinetic profiles.

Substitution of the native Alanine (Ala) at position 2 with Glycine (Gly) or D-Alanine (D-Ala) has been a particularly successful strategy. These substitutions confer resistance to DPP-IV cleavage, thereby extending the peptide's half-life and enhancing its therapeutic potential.[3][4][5] For instance, the approved GLP-2 analog Teduglutide features a Glycine substitution at this position.[2]

While many position 2 substitutions enhance receptor binding, they are not all equally well-tolerated for receptor activation.[3][4] Studies have shown that substitutions with Gly, Ile, Pro, α-aminobutyric acid, D-Ala, or nor-Val can lead to enhanced GLP-2R activation.[3][4] Conversely, substitutions with Asp, Leu, Lys, Met, Phe, Trp, and Tyr, while maintaining or even improving binding, result in a significant reduction in receptor activation.[3]

The Peptide Backbone: Alanine Scanning and Key Residues

Alanine scanning mutagenesis, a technique where individual amino acid residues are systematically replaced by alanine, has been instrumental in identifying other key residues for GLP-2R interaction. This approach has highlighted that substitutions at positions 5, 6, 17, 20, 22, 23, 25, 26, 30, and 31 lead to diminished GLP-2R binding.[3] In contrast, alanine substitutions at positions 12 and 21 exhibit normal to enhanced receptor binding but significantly reduced receptor activation.[3]

Quantitative Analysis of GLP-2 Analogs

The following tables summarize the quantitative data from various SAR studies, providing a comparative view of the effects of different amino acid substitutions on GLP-2 receptor activation.

Table 1: Effect of Position 2 Substitutions on Human GLP-2 Receptor Activation

| Analog | Substitution at Position 2 | EC50 (pM) at hGLP-2R | Receptor Selectivity vs. hGLP-1R & hGCGR | Reference |

| Native hGLP-2 | Alanine (Ala) | >100 | - | [5] |

| FE 203799 | Glycine (Gly) | < 100 | Excellent | [5] |

| Analog 69 | Glycine (Gly) | < 100 | Excellent | [5] |

| Analog 72 | Glycine (Gly) | < 100 | Excellent | [5] |

| Analog 81 | Glycine (Gly) | < 100 | Excellent | [5] |

| Analog 85 | Glycine (Gly) | < 100 | Excellent | [5] |

| D-Ala Analog | D-Alanine (D-Ala) | Significantly lower than parent peptide | Not Specified | [3][4] |

| Pro Analog | Proline (Pro) | Significantly lower than parent peptide | Not Specified | [3][4] |

Table 2: Impact of Alanine Substitutions on GLP-2 Receptor Binding and Activation

| Position of Alanine Substitution | Effect on GLP-2R Binding | Effect on GLP-2R Activation | Reference |

| 5, 6, 17, 20, 22, 23, 25, 26, 30, 31 | Diminished | Not Specified | [3] |

| 12, 21 | Normal to Enhanced | >75% Reduction | [3] |

| 16 | Not Specified | Significantly Lower EC50 | [3][4] |

Experimental Protocols

The characterization of GLP-2 analogs relies on a suite of standardized in vitro and in vivo assays.

Peptide Synthesis and Purification

GLP-2 analogs are typically synthesized using solid-phase peptide synthesis (SPPS) on an automated peptide synthesizer. Following cleavage from the resin and deprotection, the crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptides are confirmed by analytical RP-HPLC and mass spectrometry.

In Vitro Receptor Binding Assays

Receptor binding affinity is determined using a competitive binding assay with a radiolabeled GLP-2 ligand.

-

Cell Culture: A stable cell line overexpressing the human GLP-2 receptor (e.g., HEK293 or CHO cells) is cultured to confluence.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay: Membranes are incubated with a fixed concentration of radiolabeled GLP-2 (e.g., ¹²⁵I-GLP-2) and increasing concentrations of the unlabeled competitor analog.

-

Detection: The amount of bound radioligand is quantified using a gamma counter.

-

Data Analysis: The concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Cell-Based Functional Assays (cAMP Accumulation)

The potency of GLP-2 analogs in activating the GLP-2R is commonly assessed by measuring the intracellular accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger in the GLP-2 signaling cascade.

-

Cell Culture and Plating: Cells expressing the GLP-2R are seeded into multi-well plates.

-

Stimulation: Cells are incubated with increasing concentrations of the GLP-2 analog in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or enzyme fragment complementation.[6][7]

-

Data Analysis: The effective concentration that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.

In Vivo Pharmacokinetic and Efficacy Studies

Promising analogs are advanced to in vivo studies in animal models (e.g., rats or mice) to evaluate their pharmacokinetic properties (half-life, clearance) and efficacy in promoting intestinal growth.

-

Pharmacokinetics: The analog is administered (e.g., intravenously or subcutaneously), and blood samples are collected at various time points. The concentration of the analog in plasma is determined by methods like ELISA or LC-MS/MS.

-

Efficacy (Intestinal Growth): Animals are treated with the analog for a defined period. At the end of the study, the small intestine is excised, and its weight and length are measured to assess the trophic effects. Histological analysis may also be performed to evaluate changes in villus height and crypt depth.

Visualizing the Frameworks

GLP-2 Receptor Signaling Pathway

The GLP-2 receptor is a G protein-coupled receptor (GPCR).[8][9] Upon ligand binding, it primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[8][10] This in turn activates Protein Kinase A (PKA), which mediates many of the downstream effects of GLP-2, including cell proliferation and anti-apoptotic signals.[8][9][11] The anti-apoptotic actions of GLP-2 may also involve PKA-independent pathways.[8] GLP-2 has also been shown to activate other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which is involved in protein synthesis and cell growth.[12]

Caption: GLP-2 Receptor Signaling Cascade.

Experimental Workflow for GLP-2 Analog Screening

The development of novel GLP-2 analogs follows a structured screening cascade designed to efficiently identify candidates with optimal properties.

References

- 1. Glucagon-like peptide 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An updated overview of glucagon-like peptide-2 analog trophic therapy for short bowel syndrome in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural determinants for activity of glucagon-like peptide-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Pharmacological Characterization of Novel Glucagon-like Peptide-2 (GLP-2) Analogues with Low Systemic Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. altasciences.com [altasciences.com]

- 7. Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glucagon.com [glucagon.com]

- 9. glucagon.com [glucagon.com]

- 10. innoprot.com [innoprot.com]

- 11. Identification of glucagon-like peptide-2 (GLP-2)-activated signaling pathways in baby hamster kidney fibroblasts expressing the rat GLP-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glucagon-like peptide-2-stimulated protein synthesis through the PI 3-kinase-dependent Akt-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

GLP-26: An In-Depth Technical Guide on its Antiviral Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GLP-26 is a novel glyoxamide derivative that has demonstrated potent antiviral activity against the Hepatitis B virus (HBV). It functions as a capsid assembly modulator (CAM), a class of molecules that interfere with the proper formation of the viral capsid, an essential component for viral replication and survival. This technical guide provides a comprehensive overview of the known antiviral spectrum of this compound, which is currently focused on HBV. It details the experimental data supporting its anti-HBV activity, the methodologies used in these studies, and the molecular mechanisms at play. While the broader antiviral potential of this compound remains to be explored, this document serves as a foundational resource for researchers interested in this promising antiviral compound.

Introduction

Chronic Hepatitis B virus (HBV) infection is a major global health problem, with an estimated 250 million people chronically infected worldwide, who are at a high risk of developing cirrhosis and hepatocellular carcinoma.[1] Current treatments for chronic HBV, such as nucleoside/nucleotide analogs and interferons, can suppress viral replication but rarely lead to a functional cure.[1] The persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes is a key challenge in eradicating the virus.[1]

This compound has emerged as a promising therapeutic candidate due to its potent anti-HBV activity, which targets a different step in the viral life cycle than existing therapies.[1][2] It is a member of the Class II capsid assembly modulators (CAM-E), which induce the formation of empty viral capsids.[3] This guide will synthesize the available preclinical data on this compound, providing a detailed look at its antiviral efficacy and mechanism of action against HBV.

Antiviral Spectrum of this compound

To date, the antiviral activity of this compound has been exclusively characterized against the Hepatitis B virus. Extensive literature searches have not revealed any published studies evaluating the efficacy of this compound against other viruses, such as influenza virus, human immunodeficiency virus (HIV), herpes simplex virus (HSV), or SARS-CoV-2.

While this compound's spectrum is currently limited to HBV, the mechanism of targeting capsid assembly is a validated antiviral strategy for other viruses. For instance, the FDA-approved drug lenacapavir targets the HIV-1 capsid, demonstrating that capsid assembly modulators can have a broader application in virology.[2] This suggests that the potential for this compound or similar glyoxamide derivatives to act on other viruses could be a subject for future investigation.

Quantitative Antiviral Data for this compound against HBV

The following tables summarize the key quantitative data from in vitro and in vivo studies on the anti-HBV activity of this compound.

Table 1: In Vitro Anti-HBV Activity of this compound

| Cell Line | Parameter | Value | Reference |

| HepAD38 | EC50 (HBV DNA) | 0.003 µM | [4] |

| Primary Human Hepatocytes (PHH) | EC50 (HBV DNA) | 0.04 µM | [4] |

| HepG2 | CC50 | > 100 µM | [4] |

| HepAD38 | Combination Index (CI) with Entecavir | 0.6 | [4] |

| HepAD38 | cccDNA reduction at 1 µM | > 1 log | [4] |

Table 2: In Vivo Efficacy of this compound in HBV-infected Humanized Mice

| Treatment Group | Parameter | Result | Reference |

| This compound (60 mg/kg/day) | HBV DNA reduction | Sustained decrease | [4] |

| This compound + Entecavir | HBsAg and HBeAg levels | Sustained decrease up to 12 weeks post-treatment | [4] |

Mechanism of Action

This compound exerts its antiviral effect by modulating the assembly of the HBV capsid. The HBV core protein (HBc) self-assembles into an icosahedral capsid that encapsidates the viral pregenomic RNA (pgRNA) and the viral polymerase. This process is crucial for viral DNA synthesis and the formation of new infectious virions.

This compound binds to the core protein dimers and induces a conformational change that accelerates the assembly process.[5] However, this accelerated assembly is aberrant, leading to the formation of empty capsids that do not contain the pgRNA-polymerase complex.[3] These non-functional capsids are unable to support reverse transcription and viral replication. Furthermore, by interfering with proper capsid formation, this compound also disrupts the trafficking of the viral genome to the nucleus, thereby reducing the replenishment of the cccDNA pool.[4]

Signaling Pathways

Currently, there is no published evidence to suggest that this compound directly interacts with or modulates specific host cell signaling pathways to exert its antiviral effect. Its primary mechanism of action is the direct targeting of the viral core protein and the disruption of capsid assembly. It is important to distinguish the antiviral compound this compound from the metabolic hormone Glucagon-like peptide-1 (GLP-1), which has a well-characterized role in glucose metabolism and signals through G-protein coupled receptors. The two are distinct molecules with unrelated functions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-HBV activity.

Cell-Based Antiviral Assays

Objective: To determine the in vitro efficacy of this compound in inhibiting HBV replication.

Cell Lines:

-

HepAD38 cells: A stable human hepatoblastoma cell line that inducibly expresses HBV pgRNA.

-

Primary Human Hepatocytes (PHH): Primary liver cells for a more physiologically relevant model.

Protocol:

-

Cell Seeding: Plate HepAD38 cells or PHH in 96-well plates at an appropriate density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the cells for a specified period (e.g., 6-9 days), with media and compound changes every 3 days.

-

Supernatant Collection: Collect the cell culture supernatant for quantification of secreted HBV DNA.

-

HBV DNA Quantification: Extract viral DNA from the supernatant and quantify using a real-time quantitative PCR (qPCR) assay targeting a conserved region of the HBV genome.

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of HBV DNA inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

Objective: To determine the cytotoxicity of this compound in relevant cell lines.

Cell Line: HepG2 (human hepatoma cell line) or other relevant cell lines.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of this compound.

-

Incubation: Incubate for a period that corresponds to the duration of the antiviral assay.

-

Cell Viability Measurement: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

HBeAg Secretion Assay

Objective: To measure the effect of this compound on the secretion of Hepatitis B e-antigen (HBeAg), a marker of active viral replication.

Protocol:

-

Follow the same cell culture and treatment protocol as the antiviral assay.

-

ELISA: Use a commercial HBeAg enzyme-linked immunosorbent assay (ELISA) kit to quantify the amount of HBeAg in the cell culture supernatant according to the manufacturer's instructions.

-

Data Analysis: Determine the EC50 for HBeAg reduction.

In Vitro Capsid Assembly Assay

Objective: To visually assess the effect of this compound on the formation of HBV capsids.

Method: Transmission Electron Microscopy (TEM)

Protocol:

-

Protein Purification: Purify recombinant HBV core protein (Cp149 dimers).

-

Assembly Reaction: Incubate the purified core protein dimers with this compound or a vehicle control.

-

Induce Assembly: Initiate capsid assembly by adding a high concentration of NaCl.

-

Negative Staining: Apply the assembly reaction mixture to a carbon-coated grid, stain with a heavy metal salt (e.g., uranyl acetate), and allow to dry.

-

Imaging: Visualize the samples using a transmission electron microscope to observe the morphology of the assembled capsids.

Visualizations

The following diagrams illustrate key concepts related to the antiviral activity of this compound.

Caption: The Hepatitis B Virus (HBV) lifecycle within a hepatocyte.

Caption: Mechanism of action of this compound on HBV capsid assembly.

Caption: A representative experimental workflow for in vitro evaluation of this compound.

Conclusion and Future Directions

This compound is a potent and specific inhibitor of Hepatitis B virus replication, acting through the well-defined mechanism of capsid assembly modulation. The preclinical data strongly support its continued development as a potential component of a curative therapy for chronic HBV infection.

The primary gap in our understanding of this compound is its antiviral spectrum beyond HBV. Future research should focus on screening this compound and related glyoxamide derivatives against a panel of other clinically relevant viruses, particularly those for which capsid assembly is a critical and druggable step in the lifecycle. Such studies would not only potentially broaden the therapeutic applications of this class of molecules but also provide valuable insights into the conserved and divergent features of viral capsid assembly across different virus families. Furthermore, a deeper investigation into the potential for interactions with host cell factors could reveal additional mechanisms of action and opportunities for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hepatitis B virus–host interactions and novel targets for viral cure - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: GLP-26 In Vitro Antiviral Activity Against Hepatitis B Virus (HBV)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLP-26 is a novel glyoxamide derivative identified as a potent Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM).[1][2] CAMs represent a promising class of direct-acting antiviral agents that target the HBV core protein, a crucial component in multiple stages of the viral lifecycle.[3] this compound accelerates the kinetics of capsid assembly, leading to the formation of non-functional capsids that are unable to properly encapsidate the polymerase-pregenomic RNA (Pol-pgRNA) complex, thereby halting viral replication.[1] Furthermore, this compound has been shown to disrupt already-formed capsids and interfere with the maintenance of the covalently closed circular DNA (cccDNA) pool, the stable viral reservoir in infected hepatocytes.[1][4] These application notes provide a comprehensive overview of the in vitro antiviral activity of this compound and detailed protocols for its evaluation.

Mechanism of Action

This compound's primary mechanism of action is the allosteric modulation of the HBV core protein (HBcAg). By binding to the core protein, this compound induces a conformational change that accelerates the assembly of HBcAg dimers into capsid-like structures.[3] This rapid assembly process has two key antiviral consequences:

-

Inhibition of pgRNA Encapsidation: The accelerated assembly outpaces the incorporation of the viral pgRNA and polymerase complex, resulting in the formation of "empty" capsids. This effectively blocks the reverse transcription of pgRNA into viral DNA, a critical step in HBV replication.[1][2]

-

Disruption of cccDNA Maintenance: The proper assembly and disassembly of the viral capsid are essential for the transport of the relaxed circular DNA (rcDNA) genome to the nucleus and its subsequent conversion into the persistent cccDNA minichromosome.[3][4] By inducing the formation of aberrant, overly stable capsids, this compound disrupts this process, leading to a reduction in cccDNA levels over time.[1][4]

Caption: Mechanism of Action of this compound on the HBV Lifecycle.

In Vitro Antiviral Activity Data

The antiviral potency and selectivity of this compound have been characterized in various in vitro models of HBV replication. The following tables summarize the key quantitative data.

Table 1: Antiviral Potency of this compound Against HBV

| Cell Line | Parameter Measured | EC50 (µM) | Reference |

| HepAD38 | Secreted HBV DNA | 0.003 | [1][2] |

| Primary Human Hepatocytes (PHH) | Secreted HBV DNA | 0.04 | |

| HepNTCP-DL | Secreted HBeAg | 0.7 | |

| HepAD38 | cccDNA Reduction | >90% reduction at 1 µM | [1][2] |

Table 2: Cytotoxicity and Selectivity Index of this compound

| Cell Line | Parameter | CC50 (µM) | Selectivity Index (SI) (CC50/EC50) | Reference |

| HepG2 | Cytotoxicity | >100 | >33,333 |

Experimental Protocols

The following protocols provide a framework for evaluating the in vitro antiviral activity of this compound against HBV.

Caption: General Experimental Workflow for this compound In Vitro Assay.

Protocol 1: Determination of Antiviral Activity (EC50) in HepAD38 Cells

This protocol describes the measurement of secreted HBV DNA from HepAD38 cells, a widely used cell line with tetracycline-inducible HBV replication.[5][6]

1. Materials:

-

HepAD38 cells

-

DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and G418.

-

Tetracycline

-

This compound compound

-

96-well cell culture plates

-

Reagents for DNA extraction (e.g., commercial kit or lysis buffer with proteinase K)[7][8]

-

Reagents for qPCR (HBV-specific primers, probe, and master mix)[9]

2. Cell Culture and Seeding:

-

Culture HepAD38 cells in medium containing tetracycline to suppress HBV replication.

-

Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.[7]

-

Incubate for 24 hours to allow for cell attachment.

3. Compound Treatment and HBV Induction:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the cells.

-

Wash the cells with PBS to remove residual tetracycline.

-

Add 100 µL of fresh, tetracycline-free medium containing the various concentrations of this compound to the appropriate wells. Include a "no-drug" vehicle control.

-

Incubate the plates at 37°C in a 5% CO2 incubator.

4. Sample Collection and DNA Quantification:

-

After a defined incubation period (e.g., 4 and 7 days), collect the cell culture supernatant.[5]

-

Extract viral DNA from the supernatant using a suitable method. A simple and effective method involves incubation with a lysis buffer containing proteinase K, followed by heat inactivation.[7][8]

-

Quantify the amount of HBV DNA using a real-time quantitative PCR (qPCR) assay with primers and probes specific for the HBV genome.[9][10]

-

Generate a standard curve using a plasmid containing the HBV target sequence to determine the genome equivalents (GEq)/mL.

5. Data Analysis:

-

Calculate the percentage of HBV DNA reduction for each this compound concentration relative to the vehicle control.

-

Plot the percentage inhibition against the log of the compound concentration and use non-linear regression analysis to determine the 50% effective concentration (EC50).

Protocol 2: Cytotoxicity Assay (CC50) in HepG2 Cells

This protocol determines the concentration of this compound that causes a 50% reduction in cell viability, typically using an MTT assay.[11][12][13]

1. Materials:

-

HepG2 cells (or other relevant hepatocyte cell line)

-

DMEM medium supplemented with 10% FBS and penicillin/streptomycin

-

This compound compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[14]

-

Solubilization solution (e.g., isopropanol/DMSO mixture)[13]

2. Procedure: